N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
Description
N-(2-Methylpropyl)-2-(N-phenylmethanesulfonamido)propanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents: a 2-methylpropyl group attached to the amide nitrogen and a phenylmethanesulfonamido group at the second carbon position.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-15-14(17)12(3)16(20(4,18)19)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNKNRZSWOIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves the reaction of 2-(N-PHENYLMETHANESULFONAMIDO)PROPANOIC ACID with 2-METHYLPROPYLAMINE under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHYLPROPYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonamide vs. Thioether/Sulfanyl Groups :
- The target compound’s sulfonamide group (N-phenylmethanesulfonamido) is more polar and hydrogen-bond-capable compared to the thioether group in ’s compound. This difference likely impacts solubility and membrane permeability, with sulfonamides favoring aqueous environments .
Substituent Effects on Bioactivity: The 2-methylpropyl group in the target compound and Imp. However, the absence of a sulfonamide in Imp. C may limit its reactivity in biological systems .
Pharmaceutical Intermediates :
- Both the target compound and N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () are used as intermediates. The latter’s methoxymethyl-piperidinyl group likely improves solubility, whereas the target’s sulfonamide may facilitate downstream derivatization in drug synthesis .
Research Implications and Limitations
While the evidence provides structural analogs, direct pharmacological or pharmacokinetic data for the target compound are absent. Further studies could explore:
- Drug Screening : Adapting methodologies from ’s microculture tetrazolium assay could assess cytotoxicity in human tumor cell lines .
Biological Activity
N-(2-Methylpropyl)-2-(N-phenylmethanesulfonamido)propanamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group that is known for various pharmacological properties.
- Molecular Formula : CHClNOS
- Molecular Weight : 278.79 g/mol
- CAS Number : 1052089-42-5
- Melting Point : 51-53 °C
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication. In particular, studies have demonstrated that this compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
Case Study : A study conducted on murine models showed a significant reduction in paw edema when treated with this compound compared to control groups.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Preliminary findings suggest it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
Research Findings :
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC Values:
- HeLa: 25 μM
- MCF-7: 30 μM
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Its sulfonamide moiety plays a crucial role in the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
